molecular formula C16H21N3O3 B4042885 1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]piperidine

1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]piperidine

Cat. No.: B4042885
M. Wt: 303.36 g/mol
InChI Key: OKYIOJOZLFFRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]piperidine is a useful research compound. Its molecular formula is C16H21N3O3 and its molecular weight is 303.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.15829154 g/mol and the complexity rating of the compound is 411. The solubility of this chemical has been described as 25.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Chemistry and Synthesis

The synthesis and reactions of piperidine derivatives, including those with nitrobenzoyl groups, have been extensively studied due to their importance in organic chemistry. For instance, the reaction of piperidine with nitrobenzenes under certain conditions can lead to the formation of nitro-piperidinobenzenes, showcasing nucleophilic aromatic substitution reactions (Pietra & Vitali, 1972)[https://consensus.app/papers/nucleophilic-substitution-nitrogroup-pietra/525ef507bd7a5e2c817c3cb9268d23a7/?utm_source=chatgpt]. These reactions are fundamental in the synthesis of complex organic molecules, demonstrating the applicability of nitrobenzoyl piperidines in synthesizing bioactive compounds and materials with specific properties.

Pharmacological Applications

Piperidine derivatives, including those with a nitrobenzoyl moiety, have been investigated for their pharmacological potential. For example, compounds structurally related to piperidine have been reviewed for their roles as corrosion inhibitors (Verma, Quraishi, & Ebenso, 2020)[https://consensus.app/papers/quinoline-derivatives-corrosion-inhibitors-review-verma/1c28df76de785a87a6e2ab64572cdef5/?utm_source=chatgpt], highlighting the chemical versatility and potential industrial applications of piperidine-based compounds. Furthermore, cyclic nitroxides derived from piperidine structures have been studied for their antioxidant properties and their ability to mitigate oxidative stress, indicating potential therapeutic applications in conditions characterized by oxidative damage (Augusto et al., 2008)[https://consensus.app/papers/cyclic-nitroxides-inhibit-toxicity-oxidederived-augusto/ff2921f3e1b65b46a3e888817fcbb26d/?utm_source=chatgpt].

Material Science and Other Applications

The diverse chemical properties of piperidine derivatives, including nitrobenzoyl piperidines, also make them candidates for material science applications. For instance, the study of photochromic ortho-nitrobenzylpyridines (Naumov, 2006)[https://consensus.app/papers/photochromism-orthonitrobenzylpyridines-brief-naumov/d1f8de6985e8589e8ca31744793fce92/?utm_source=chatgpt] provides insights into the potential use of similar compounds in developing photon-based electronics and other advanced materials.

Properties

IUPAC Name

(5-nitro-2-pyrrolidin-1-ylphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c20-16(18-10-2-1-3-11-18)14-12-13(19(21)22)6-7-15(14)17-8-4-5-9-17/h6-7,12H,1-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYIOJOZLFFRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]piperidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]piperidine
Reactant of Route 3
Reactant of Route 3
1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]piperidine
Reactant of Route 4
Reactant of Route 4
1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]piperidine
Reactant of Route 5
Reactant of Route 5
1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]piperidine
Reactant of Route 6
Reactant of Route 6
1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.